

Introduction: The Significance of Chroman Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (S)-8-Bromochroman-4-amine

CAS No.: 1213648-96-4

Cat. No.: B3176935

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The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E (α -tocopherol). The introduction of an amine at the 4-position creates a chiral center, leading to stereoisomers with potentially distinct pharmacological profiles. The (S)-enantiomer of 8-Bromochroman-4-amine is a specific configuration that is often explored for its unique interactions with biological targets.

The strategic placement of a bromine atom at the 8-position is a key modification. Halogenation, and specifically "bromination," is a well-established strategy in drug design to enhance therapeutic activity, modulate metabolic stability, and improve target binding affinity.^[1]^[2] Bromine can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can significantly influence ligand-receptor binding.^[1]^[2]^[3]

Physicochemical Properties of (S)-8-Bromochroman-4-amine

The fundamental physicochemical properties of **(S)-8-Bromochroman-4-amine** are crucial for its handling, formulation, and interpretation in experimental settings. The molecular weight, in particular, is a cornerstone for all stoichiometric calculations.

Molecular Weight and Formula

The molecular weight of **(S)-8-Bromochroman-4-amine** is 228.09 g/mol .^[4]^[5] This is calculated based on its molecular formula, C₉H₁₀BrNO.^[4]

This value is derived from the sum of the atomic weights of its constituent atoms:

- 9 Carbon atoms (12.011 u each)
- 10 Hydrogen atoms (1.008 u each)
- 1 Bromine atom (79.904 u)
- 1 Nitrogen atom (14.007 u)
- 1 Oxygen atom (15.999 u)

Summary of Key Properties

The following table summarizes the essential physicochemical and identification data for **(S)-8-Bromochroman-4-amine**.

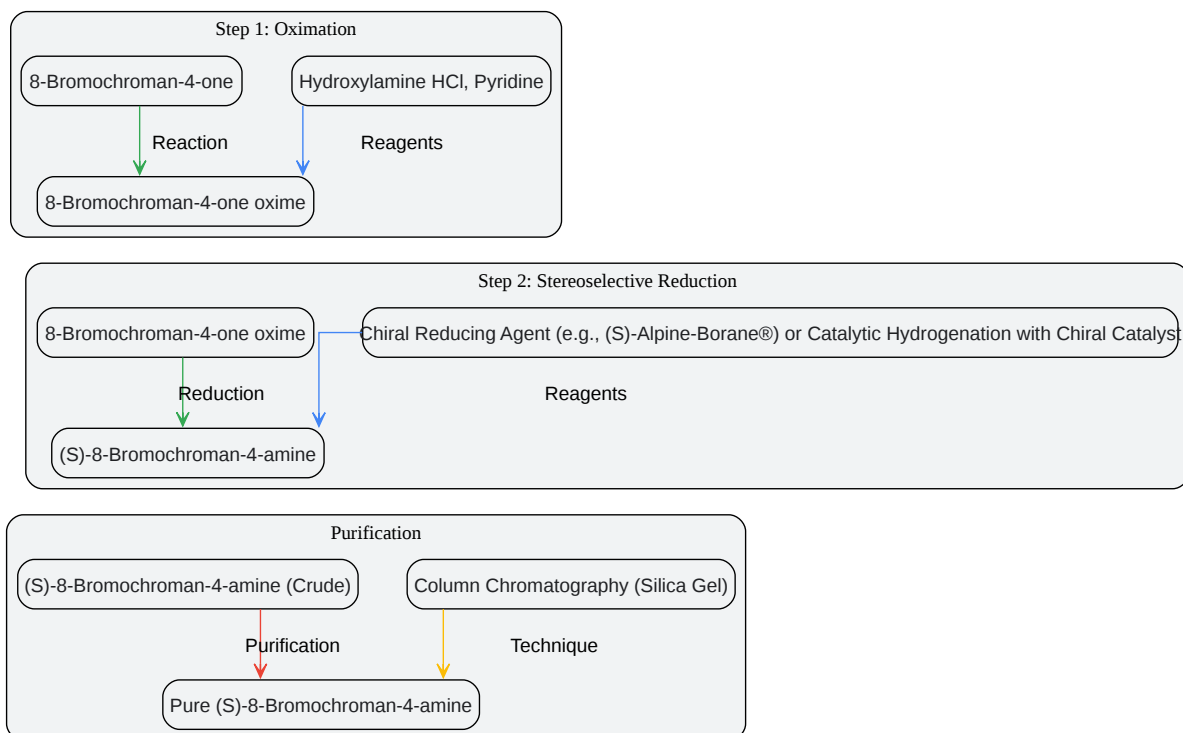
Property	Value	Source(s)
Molecular Weight	228.09 g/mol	^[4] ^[5]
Molecular Formula	C ₉ H ₁₀ BrNO	^[4]
CAS Number	1213648-96-4	^[4] ^[6]
Synonyms	(4S)-8-Bromochroman-4-ylamine	^[4]
Physical Form	Solid	^[5]
Storage Conditions	4°C, protect from light	^[4] ^[5]
Purity (Typical)	≥96%	^[4]
SMILES	<chem>C1=CC2=C(C(=C1)Br)OCC[C@@H]2N</chem>	^[4]

Synthesis and Purification Workflow

While multiple proprietary methods exist for the synthesis of chiral chroman-4-amines, a common and logical approach involves the stereoselective reduction of an intermediate oxime derived from the corresponding ketone, 8-bromochroman-4-one. This ensures the desired (S)-stereochemistry.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 8-bromochroman-4-one.



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Caption: Proposed synthetic and purification workflow for **(S)-8-Bromochroman-4-amine**.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromochroman-4-one oxime

- To a solution of 8-bromochroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
- Stir the reaction mixture at reflux for 2-4 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Stereoselective Reduction to **(S)-8-Bromochroman-4-amine**

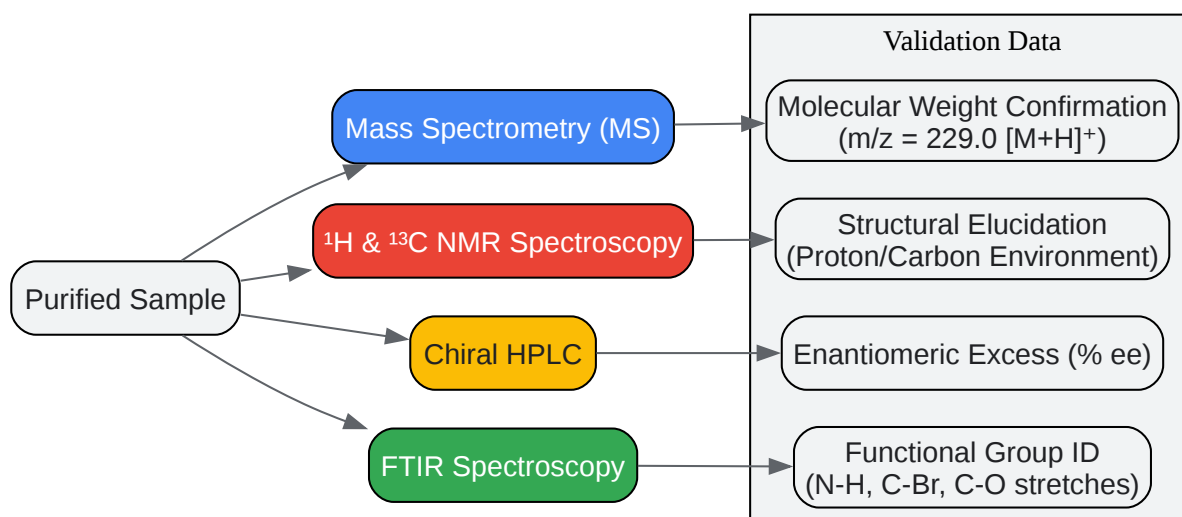
- Dissolve the 8-bromochroman-4-one oxime (1.0 eq) in an appropriate anhydrous solvent (e.g., Tetrahydrofuran - THF).
- Add a solution of a chiral reducing agent, such as (S)-Alpine-Borane® or perform catalytic hydrogenation using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral ligand).
- Stir the reaction under an inert atmosphere (e.g., Nitrogen or Argon) at the recommended temperature for the chosen reducing agent (this can range from -78°C to room temperature).
- Monitor the reaction by TLC or HPLC.
- Upon completion, carefully quench the reaction with an appropriate aqueous solution (e.g., dilute HCl).
- Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **(S)-8-Bromochroman-4-amine**.

Purification:

- Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine to obtain the pure amine.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques must be employed.



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Caption: Analytical workflow for the characterization of **(S)-8-Bromochroman-4-amine**.

Expected Analytical Data

The following table outlines the expected results from standard analytical techniques.

Technique	Expected Result	Purpose
Mass Spectrometry (ESI+)	[M+H] ⁺ peak at m/z ≈ 229.0, with a characteristic isotopic pattern for Bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1 ratio).	Confirms the molecular weight and elemental composition.
¹ H NMR (CDCl ₃ , 400 MHz)	Signals corresponding to aromatic protons, the benzylic proton at C4 (a multiplet), diastereotopic protons at C2 and C3, and the amine protons.	Confirms the chemical structure and proton connectivity.
¹³ C NMR (CDCl ₃ , 100 MHz)	Nine distinct carbon signals, including those for the brominated aromatic carbon and the chiral carbon at C4.	Confirms the carbon skeleton of the molecule.
Chiral HPLC	A single major peak when using a suitable chiral stationary phase, confirming high enantiomeric excess (% ee).	Determines the stereochemical purity.
FTIR (KBr Pellet)	Characteristic absorption bands for N-H stretching (amine), aromatic C-H, C-O-C stretching (ether), and C-Br stretching.	Identifies key functional groups present in the molecule. ^[7]

Potential Applications in Research and Drug Discovery

(S)-8-Bromochroman-4-amine serves as a valuable building block for the synthesis of more complex molecules. Its primary amine group is a versatile handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination.

The presence of the bromo- and chiral amine-moieties makes it a compelling starting point for developing ligands for various biological targets. For instance, chroman derivatives are explored as modulators of ion channels, GPCRs, and enzymes. The 8-bromo substituent can be used to probe interactions within a binding pocket or serve as a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Bromine-containing compounds have been investigated in a wide array of therapeutic areas, from oncology to neurodegenerative diseases.[8]

Conclusion

(S)-8-Bromochroman-4-amine is a chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its fundamental properties, particularly its molecular weight of 228.09 g/mol, is essential for its effective use in research and development. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and validation, paving the way for its application in the discovery of novel therapeutics.

References

- PubChemLite. 8-bromochroman-4-one (C₉H₇BrO₂). [\[Link\]](#)
- Unknown Author. "Introducing bromine to the molecular structure as a strategy for drug design". Source Not Specified.
- ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [\[Link\]](#)
- Unknown Author. "Introducing bromine to the molecular structure as a strategy for drug design". Source Not Specified.
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [\[Link\]](#)
- PMC. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. [\[Link\]](#)
- PMC. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][5][9]thiadiazole) and Its S_NAr and Cross-Coupling Reactions. [\[Link\]](#)

- PubMed. Drug Discovery Targeting Bromodomain-Containing Protein 4. [[Link](#)]

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Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 8-Bromochroman-4-amine | 886762-91-0 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1955562-11-4 | 8-Bromochroman-4-amine hydrochloride - AiFChem [aifchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of Chroman Scaffolds in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3176935/docs#introduction-the-significance-of-chroman-scaffolds-in-drug-discovery>]

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